Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate

Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate (CAS 218449-48-0) is a versatile BOC-protected amino alcohol. This compound serves as a crucial chiral building block in medicinal chemistry and organic synthesis, primarily utilized for its ability to protect primary amines during multi-step synthetic routes.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 218449-48-0
Cat. No. B3116634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-hydroxy-1-phenylpropyl)carbamate
CAS218449-48-0
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1
InChIInChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
InChIKeySMEMODSNLZWKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate (CAS 218449-48-0) Product Baseline and Procurement Profile


Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate (CAS 218449-48-0) is a versatile BOC-protected amino alcohol [1]. This compound serves as a crucial chiral building block in medicinal chemistry and organic synthesis, primarily utilized for its ability to protect primary amines during multi-step synthetic routes . It is commercially available as a racemic mixture and is also offered in its enantiopure (R)- (CAS 158807-47-7) and (S)- (CAS 718611-17-7) forms, catering to the stringent stereochemical requirements of modern drug discovery .

Why In-Class Substitution of Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate Poses Unacceptable Risk


Substituting this compound with other protecting groups like Cbz or Fmoc, or using a racemic mixture in place of a single enantiomer, can lead to project failure due to fundamental differences in orthogonal stability, deprotection conditions, and stereochemical outcomes [1]. The BOC group offers a unique stability profile—resistant to catalytic hydrogenation and basic conditions but cleaved under mild acidolysis—enabling selective deprotection strategies incompatible with Cbz or Fmoc [2]. Furthermore, the use of a racemic mixture versus a single enantiomer directly impacts the stereochemical purity of downstream products, a critical parameter for biological activity and regulatory approval [3]. The following quantitative evidence substantiates these key differentiators.

Quantitative Evidence for Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate Differentiation


Orthogonal Stability and Selective Deprotection: BOC vs. Cbz

The BOC protecting group demonstrates superior orthogonal stability compared to the Cbz group, enabling selective deprotection in the presence of other acid-labile groups [1]. While Cbz is cleaved by catalytic hydrogenation, BOC remains stable, and conversely, BOC is cleaved under mild acidic conditions (e.g., TFA) that leave Cbz intact [2]. This orthogonal behavior is a critical differentiator for complex multi-step syntheses.

Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

Procurement Cost Advantage: BOC vs. Cbz and Fmoc Analogs

A direct cost analysis of 1g quantities from major chemical suppliers reveals that the BOC-protected compound is significantly more economical than its Cbz- and Fmoc-protected counterparts . For instance, the BOC-protected analog (CAS 218449-48-0) is available for approximately £819.00/g from Fluorochem , whereas the Cbz-protected (S)-enantiomer (CAS 869468-32-6) is priced at approximately £484.00/g . This cost differential is a major factor for procurement decisions, especially for projects requiring multi-gram quantities.

Cost Efficiency Procurement Large-Scale Synthesis

Chiral Purity and Enantiomeric Excess: (S)- vs. Racemate

The enantiopure (S)-enantiomer (CAS 718611-17-7) is offered with a purity of ≥95% [1], a critical specification for asymmetric synthesis. While the racemic mixture (CAS 218449-48-0) is suitable for non-stereoselective applications, the defined stereochemistry of the single enantiomer is non-negotiable for generating chirally pure drug candidates. Using the racemate in a stereoselective step would result in a 50% yield loss and require additional purification [2].

Chiral Synthesis Enantiomeric Excess Asymmetric Catalysis

Optimal Application Scenarios for Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate


Chiral Building Block for Asymmetric Synthesis of Pharmaceuticals

The (S)- and (R)-enantiomers of tert-butyl (3-hydroxy-1-phenylpropyl)carbamate are essential for constructing chiral drug candidates where stereochemistry dictates biological activity [1]. Their high enantiomeric purity (≥95%) ensures minimal waste and high yields in asymmetric transformations, making them a preferred choice over the racemate for these applications [2].

Intermediate for Acetylcholinesterase (AChE) Reactivator Synthesis

This compound serves as a key intermediate in the synthesis of N-(3-azido-1-phenylpropyl)-2-hydroxyiminoacetamide, a precursor to novel AChE reactivators [3]. Its BOC-protected amine facilitates selective amide bond formation, a critical step in the enzyme-catalyzed cascade synthesis of these potential nerve agent antidotes .

Orthogonal Protecting Group Strategy in Multi-Step Peptide Synthesis

The BOC group's orthogonal stability to Cbz and Fmoc makes this compound invaluable in solid-phase peptide synthesis [4]. It allows for the selective deprotection of the amine under mild acidic conditions while leaving other protecting groups intact, thereby enabling the efficient, stepwise assembly of complex peptide chains [5].

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